Glatiramer acetate

Catalog No.
S798849
CAS No.
147245-92-9
M.F
C25H45N5O13
M. Wt
623.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glatiramer acetate

CAS Number

147245-92-9

Product Name

Glatiramer acetate

IUPAC Name

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C25H45N5O13

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1

InChI Key

FHEAIOHRHQGZPC-KIWGSFCNSA-N

SMILES

Array

Synonyms

5010, TV, Acetate, Glatiramer, Copaxone, Glatiramer, glatiramer acetate, TV 5010, TV-5010, TV5010

Canonical SMILES

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound Glatiramer acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as -20°C. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glatiramer acetate (CAS 147245-92-9) is a non-biological complex drug (NBCD) consisting of the acetate salts of a heterogeneous mixture of synthetic polypeptides. It is composed of four amino acids—L-glutamic acid, L-alanine, L-lysine, and L-tyrosine—in a defined molar ratio but in a random sequence. Primarily used as an immunomodulator for treating relapsing forms of multiple sclerosis (MS), its therapeutic activity is intrinsically linked to the complex compositional properties of the polypeptide mixture, including molecular weight distribution, sequence diversity, and surface charge. Unlike small molecules, the active ingredient cannot be fully characterized as a single entity, making the manufacturing process a critical determinant of the final product's identity, efficacy, and safety profile.

Direct substitution of glatiramer acetate based on CAS number alone is inappropriate for research and development due to its nature as a complex mixture defined by its manufacturing process. The polymerization and depolymerization kinetics, initiator chemistry, and purification methods create unique structural signatures, including molecular weight distribution, polypeptide sequences, and surface charge profiles. Minor deviations in these process parameters can result in different compositions, leading to altered biological and immunological activity. Therefore, procurement decisions require evidence of physicochemical and functional equivalence to a well-characterized reference product, as simple chemical identity is insufficient to guarantee reproducible outcomes in sensitive biological systems.

Process Control: Conformance to Reference Molecular Weight Distribution

The molecular weight (MW) distribution is a critical quality attribute directly linked to the manufacturing process and biological activity. High-resolution size exclusion chromatography shows that while some follow-on products exhibit a consistent shift towards higher molecular weight polypeptides compared to the reference drug Copaxone®, others demonstrate an equivalent molar mass distribution, indicating robust process control.

Evidence DimensionMolar Mass Distribution by Size Exclusion Chromatography
Target Compound DataDemonstrates an equivalent molar mass distribution profile to the reference product.
Comparator Or BaselineSome follow-on products show a consistent shift to higher molecular weights and unique high-MW, hydrophobic polypeptide populations not found in Copaxone® lots.
Quantified DifferenceOverlapping molar mass distribution curves between the target compound and the reference standard (Copaxone®).
ConditionsAnalysis of multiple product lots using high-resolution size exclusion chromatography (SEC).

Ensuring the correct molecular weight profile is critical for achieving the intended immunomodulatory effects and avoiding unintended biological activities linked to size variations.

Functional Equivalence: Equivalent Gene Expression Signatures in Immune Cells

The biological activity of glatiramer acetate can be assessed at high resolution by comparing its effect on gene expression in relevant immune cells. Studies using whole-genome microarrays on GA-responsive T-cells show that while some purported generics differentially modulate hundreds of genes (7-11% of those affected by the reference drug), other products induce gene expression profiles that are not significantly different from Copaxone®. In one direct comparison, zero genes were found to be differentially expressed between Glatopa™ and Copaxone® after controlling for false positives.

Evidence DimensionDifferential Gene Expression in Murine Th2-Polarized T-cells
Target Compound DataNo statistically significant differences in gene expression profiles compared to Copaxone®.
Comparator Or BaselineA different follow-on product showed differential modulation of 7-11% of Copaxone-affected probesets, including those in immune pathways.
Quantified Difference0 differentially expressed genes vs. Copaxone® (after FWER correction at P = 0.05).
ConditionsWhole-genome microarray analysis of murine GA-responsive Th2-polarized T-cells stimulated with the test articles.

Matching the gene expression signature of the reference drug provides strong, high-dimensional evidence of an equivalent mechanism of action, reducing the risk of off-target effects or altered efficacy.

In-Vivo Bioactivity: Equivalent Efficacy in Preclinical Autoimmune Models

The ultimate test of functional equivalence is performance in a relevant in-vivo model. In the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard for MS research, glatiramer acetate products demonstrating physicochemical equivalence to the innovator drug also show equivalent efficacy. For example, in a prophylactic PLP139-151 EAE model, treatment with an equivalent GA (Glatopa) delayed disease onset to 14.2 days, statistically indistinguishable from the 14.3 days observed with Copaxone®, and significantly better than the 12.3 days for vehicle control.

Evidence DimensionMean Day of Disease Onset in EAE Model (PLP139-151)
Target Compound Data14.2 days (mean day of onset).
Comparator Or BaselineCopaxone®: 14.3 days. Vehicle Control: 12.3 days.
Quantified DifferenceNo significant difference in efficacy compared to Copaxone® in delaying disease onset.
ConditionsProphylactic treatment in female SJL/J mice in the active induction proteolipid peptide (PLP)139-151 model of EAE.

Demonstrating equivalent efficacy in a validated, complex in-vivo disease model provides the highest level of confidence that the material will perform predictably in downstream research applications.

Preclinical Research in Autoimmune Disease Models

For researchers investigating mechanisms of immunomodulation in models of multiple sclerosis, such as the EAE model, using a glatiramer acetate source with demonstrated in-vivo equivalence to the industry reference standard ensures that results are comparable and reproducible. The confirmed bioactivity profile provides a reliable baseline for studying T-cell shifts, cytokine release, and neuroprotective effects.

Development of Analytical Methods for Complex Drugs

As a reference material for the development and validation of analytical techniques for NBCDs. Its well-defined physicochemical properties, including a molecular weight distribution that conforms to the innovator product, make it an ideal standard for calibrating and testing methods like high-resolution chromatography and mass spectrometry.

In-Vitro Cellular Assays for Immunomodulators

In high-throughput screening or detailed mechanistic studies using immune cell cultures (e.g., T-cells, monocytes), a glatiramer acetate source with a confirmed gene expression signature equivalent to the reference standard is critical. This ensures that observed cellular responses are due to the intended mechanism of action and not artifacts from an uncharacterized or deviant polypeptide mixture.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

12

Exact Mass

623.30138651 Da

Monoisotopic Mass

623.30138651 Da

Boiling Point

385.2ºC at 760mmHg

Heavy Atom Count

43

Application

Glatiramer is for reduction of the frequency of relapses in patients with Relapsing-Remitting Multiple Sclerosis.

Melting Point

N/A

Storage

-20°C

Sequence

EAYKAAEKAYAAKEAAKEAAKAKAEKKAAYAKAKAAKYEKKAKKAAAEYKKK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Livertox Summary

Glatiramer acetate is a mixture of synthetic polypeptides that has unique antiinflammatory and immunomodulatory activities and that is used to treat relapsing-remitting multiple sclerosis. Glatiramer therapy is associated with a low rate of transient serum enzyme elevations during therapy and has been linked to rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Multiple Sclerosis Agents

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX13 - Glatiramer acetate

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147245-92-9

Wikipedia

Glatiramer acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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